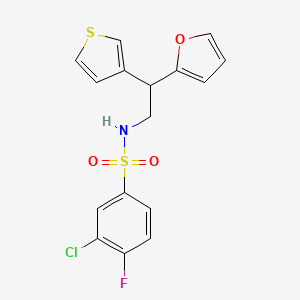

![molecular formula C21H23N5O4 B2397730 ethyl 2-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate CAS No. 919009-58-8](/img/structure/B2397730.png)

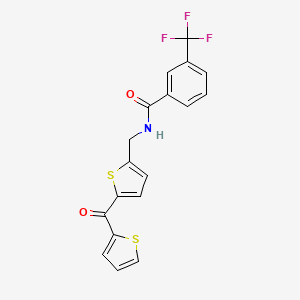

ethyl 2-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.

BenchChem offers high-quality ethyl 2-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Catalytic Applications in Organic Synthesis

Imidazol-2-ylidenes, a class of N-heterocyclic carbenes (NHCs), have demonstrated efficiency as catalysts in transesterification and acylation reactions, crucial for organic synthesis. These catalysts facilitate the transformation of various esters and alcohols under mild conditions, showcasing their potential in enhancing the synthesis of complex molecules, including those structurally related or analogous to the given compound. The use of NHCs in catalysis represents a significant advancement in the development of more efficient, selective, and eco-friendly synthetic methods (Grasa, Gueveli, Singh, & Nolan, 2003).

Antioxidant Properties from Natural Sources

Research on substituted aryl meroterpenoids from the red seaweed Hypnea musciformis revealed potential antioxidant activities. These compounds, structurally diverse and rich in hydrophobic and steric elements, have shown promising results in inhibiting radical species and chelating metal ions, highlighting the potential of natural products in yielding compounds with antioxidant capabilities. This insight suggests that structurally related compounds, including the one , may also possess or contribute to antioxidant activities, warranting further investigation into their utility in pharmaceutical and food industries (Chakraborty, Joseph, Joy, & Raola, 2016).

Chemical Stability and Reactivity

The study of 1-ethyl-3-methyl-imidazolium acetate ([EMIM][OAc]), a widely used ionic liquid, revealed rapid and spontaneous reactions on the surfaces of polar glass plates, leading to the formation of N-heterocyclic carbene (NHC) and acetic acid. This reaction increases ion diffusivity by dissociating the cation and anion in the ionic liquid. This research provides valuable insights into the chemical stability and reactivity of ionic liquids and related compounds, highlighting the potential for their application in various industrial and research settings (Filippov, Antzutkin, & Shah, 2019).

Antimicrobial and Antioxidant Synthesis

The synthesis and evaluation of new compounds with 1H-imidazole structures have demonstrated significant antimicrobial activities. These compounds, developed through innovative synthetic pathways, offer promising leads for the development of new antimicrobial agents. Their structural features and biological activities provide a foundation for further research into compounds with potential applications in combating microbial resistance and oxidative stress (Al-badrany, Mohammed, & Alasadi, 2019).

特性

IUPAC Name |

ethyl 2-[4,7-dimethyl-2-[(2-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O4/c1-5-30-16(27)12-24-14(3)10-25-17-18(22-20(24)25)23(4)21(29)26(19(17)28)11-15-9-7-6-8-13(15)2/h6-10H,5,11-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPXKHSVSNWMGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC=C4C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

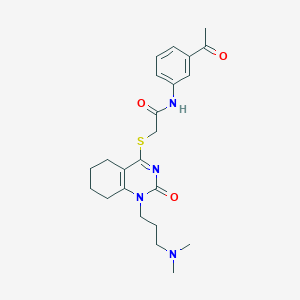

![2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2397661.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2397669.png)